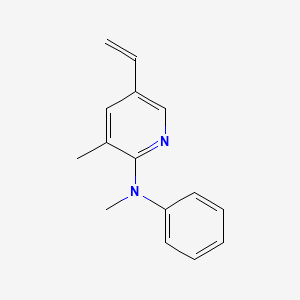
(R)-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is a compound that belongs to the class of aniline derivatives It features a methoxy group at the third position and a 2-methylpyrrolidin-1-yl group at the fifth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is functionalized to introduce the methoxy group at the third position.
Formation of the Pyrrolidine Ring: The 2-methylpyrrolidin-1-yl group is introduced through a cyclization reaction involving an appropriate precursor, such as a substituted piperidine.
Final Assembly: The functionalized aniline and the pyrrolidine precursor are coupled under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of methoxy and pyrrolidine substitutions on biological activity. It can serve as a model compound for understanding the structure-activity relationships of similar molecules.
Medicine
In medicinal chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other fine chemicals. Its functional groups allow for easy modification, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline: Unique due to its specific substitution pattern.
Pyrrolidin-2-ones: Similar in having a pyrrolidine ring but differ in the position and type of substituents.
Aniline Derivatives: Share the aniline core but vary in the functional groups attached.
Uniqueness
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is unique due to the combination of a methoxy group and a 2-methylpyrrolidin-1-yl group on the aniline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
| 1427514-86-0 | |
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-methoxy-5-[(2R)-2-methylpyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H18N2O/c1-9-4-3-5-14(9)11-6-10(13)7-12(8-11)15-2/h6-9H,3-5,13H2,1-2H3/t9-/m1/s1 |
Clave InChI |
NJWSSTAXWFFHRB-SECBINFHSA-N |
SMILES isomérico |
C[C@@H]1CCCN1C2=CC(=CC(=C2)N)OC |
SMILES canónico |
CC1CCCN1C2=CC(=CC(=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



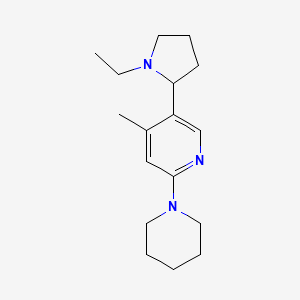
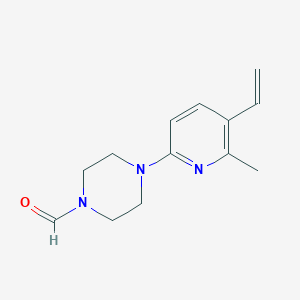

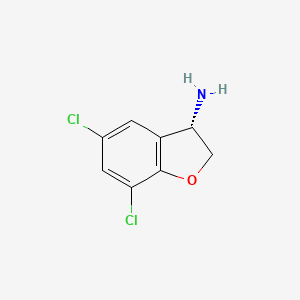
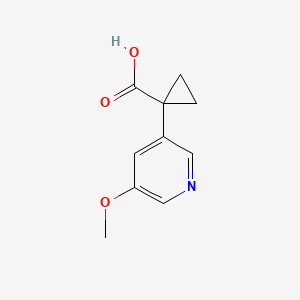
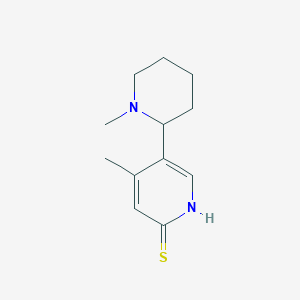
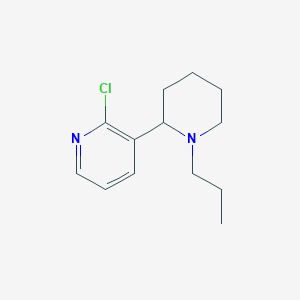
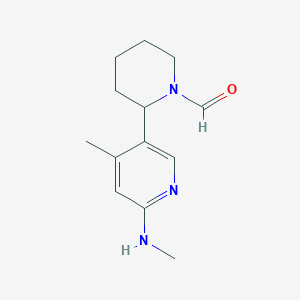
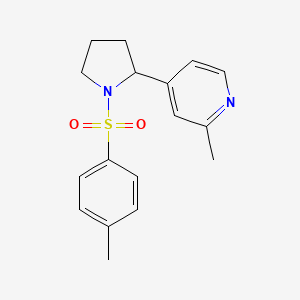
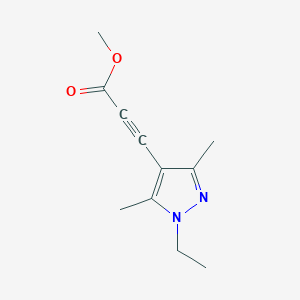
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

